Product packaging for Azoic blue 6(Cat. No.:CAS No. 12235-34-6)

Azoic blue 6

Cat. No.: B1173311
CAS No.: 12235-34-6
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Description

Azoic Blue 6 is a benzidine-based azo dye of significant interest in environmental and materials science research. This compound is part of the major class of azo dyes, which are characterized by one or more azo bonds (-N=N-) and account for over 60% of all synthetic dyes produced . Its molecular structure allows it to be highly relevant for studies on wastewater treatment and the development of novel degradation technologies. Researchers utilize this dye to investigate the decolorization efficiency of new materials, such as high-entropy alloys (HEAs) and metallic glasses . The cleavage of its azo bonds serves as a key indicator of degradation success, making it a valuable model pollutant . Furthermore, its properties are applicable in studies focusing on the coloring of materials like cotton, viscose, rayon, paper, and leather . It is critical to note that this product is for research purposes only. Azo dyes can be metabolized by azoreductases from intestinal microflora into aromatic amines, some of which are known to have genotoxic and/or carcinogenic properties . Consequently, this product is strictly for laboratory investigation and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

12235-34-6

Molecular Formula

C6H6S

Synonyms

Azoic blue 6

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Azoic Blue 6 Compounds

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, is a fundamental technique for studying the electronic transitions within a molecule. For azo dyes like Azoic Blue 6, the color arises from the absorption of light in the visible spectrum (400–700 nm), which is primarily due to the presence of chromophores and conjugated systems nih.govnih.gov.

Chromophore-Auxochrome Interactions and Optical Properties

The color-imparting ability of azo dyes is intrinsically linked to their chromophoric system, predominantly the azo group (-N=N-) and the associated conjugated pi system scienceworldjournal.orgraco.catjelsciences.comtaylorandfrancis.com. This compound, being a double azo class dye, contains two such azo linkages integrated within a larger conjugated framework involving aromatic rings and naphthalene (B1677914) units worlddyevariety.com.

Auxochromes, functional groups such as amino (-NH₂) and hydroxyl (-OH) groups, and sulfonate (-SO₃⁻) groups present in the structure of this compound worlddyevariety.comnih.gov, significantly influence the optical properties of the chromophore nih.govraco.cattaylorandfrancis.com. These groups, while not directly responsible for color, can alter the wavelength and intensity of absorption bands by donating or withdrawing electrons, affecting the electron distribution within the conjugated system nih.govtaylorandfrancis.comscribd.com. This interaction can lead to shifts in the absorption maximum: a bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths scribd.commatanginicollege.ac.in. Auxochromes can also increase the intensity of absorption bands, an effect known as hyperchromicity taylorandfrancis.commatanginicollege.ac.in.

In aqueous solution, Direct Blue 6 exhibits a wide light absorption peak around 580 nm researchgate.net. This absorption in the yellow-green region of the spectrum results in the compound appearing blue researchgate.net.

Solvatochromism and Solvent Effects on Electronic Spectra

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent rsc.org. Azo dyes are known to exhibit solvatochromic behavior, which is a result of intermolecular interactions between the solute (this compound) and the solvent molecules academie-sciences.frindexcopernicus.comresearchgate.netresearchgate.netpsu.edu. These interactions can be non-specific (e.g., dielectric enrichment) or specific (e.g., hydrogen bonding) indexcopernicus.com.

The effect of solvent polarity on the electronic spectra depends on the relative stabilization of the ground and excited states of the dye molecule in different solvents indexcopernicus.comnih.gov. For many azo dyes, an increase in solvent polarity can lead to a bathochromic shift (positive solvatochromism) if the excited state is more polar than the ground state indexcopernicus.comresearchgate.netnih.gov. Conversely, a hypsochromic shift (negative solvatochromism) can occur if the ground state is more polar nih.gov. Hydrogen bonding interactions between protic solvents (like water or ethanol) and functional groups on the dye can also significantly influence the spectral shifts academie-sciences.frindexcopernicus.comresearchgate.netpsu.eduresearchgate.net. While specific detailed solvatochromic data for this compound is not extensively available in the provided sources, based on its structure with hydroxyl, amino, and sulfonate groups, it is expected to engage in hydrogen bonding and electrostatic interactions with polar solvents, influencing its absorption spectrum.

Tautomerism and Spectroscopic Signatures in Solution and Solid State

Azo dyes containing hydroxyl or amino groups adjacent to the azo linkage can exhibit azo-hydrazone tautomerism academie-sciences.frunifr.chresearchgate.netpsu.edu. This involves the migration of a proton and a rearrangement of double bonds, resulting in different isomeric forms that can coexist in equilibrium unifr.chresearchgate.net. These tautomeric forms have distinct electronic structures and, consequently, different UV-Vis absorption spectra researchgate.netpsu.edu.

The tautomeric equilibrium can be influenced by factors such as the solvent, pH, and the physical state (solution or solid) unifr.chresearchgate.netpsu.eduarkat-usa.org. Spectroscopic techniques, including UV-Vis, are valuable tools for investigating tautomerism in azo dyes by identifying the characteristic absorption bands of each tautomeric form researchgate.netpsu.edu. For some azo dyes, the predominant tautomer in solution may differ from that in the solid state academie-sciences.frunifr.chpsu.eduarkat-usa.org. The presence of multiple absorption peaks or changes in spectral shape with varying conditions can indicate the existence of a tautomeric mixture researchgate.net. Given the structure of this compound with hydroxyl and amino groups adjacent to azo bonds, it is plausible that it could exhibit azo-hydrazone tautomerism, and its specific tautomeric form(s) in solution and solid state would influence its observed UV-Vis spectrum.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the molecular vibrations and functional groups present in a compound. These techniques are complementary and can help identify characteristic bond vibrations and provide insights into molecular structure and interactions dergipark.org.tr.

Identification of Functional Groups and Characteristic Bond Vibrations

FTIR and Raman spectroscopy are used to identify the functional groups within this compound by detecting the absorption or scattering of infrared light at specific frequencies corresponding to characteristic molecular vibrations clinisciences.compressbooks.pub. Based on the known structure of this compound, key functional groups and their expected characteristic vibrational bands include:

Azo Group (-N=N-) : Azo stretching vibrations typically appear in the region of 1411-1458 cm⁻¹ or 1550-1450 cm⁻¹ in IR and Raman spectra scienceworldjournal.orgscienceworldjournal.orgresearchgate.netresearchgate.netnih.gov.

Hydroxyl (-OH) and Amino (-NH₂) Groups : Stretching vibrations for O-H and N-H bonds are typically observed in the range of 3200-3600 cm⁻¹ for O-H and 3300-3500 cm⁻¹ for N-H scienceworldjournal.orgdergipark.org.trpressbooks.pubscienceworldjournal.orgresearchgate.netimist.ma. These bands can be broad, especially if hydrogen bonding is present pressbooks.pub.

Sulfonate (-SO₃⁻) Groups : Sulfonate groups have characteristic stretching vibrations, often appearing in the range of 1000-1300 cm⁻¹ scienceworldjournal.orgscienceworldjournal.orgresearchgate.netresearchgate.net.

Aromatic Rings : C=C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region dergipark.org.tr.

C-N Vibrations : Stretching vibrations for C-N bonds are typically found between 1000-1382 cm⁻¹ scienceworldjournal.orgdergipark.org.trscienceworldjournal.orgresearchgate.netmdpi.com.

While specific FTIR or Raman spectra for this compound are not provided in the search results, the general characteristic band assignments for these functional groups in azo dyes and related aromatic compounds allow for the prediction of the types of vibrations that would be observed.

Conformational Analysis and Molecular Interactions

Vibrational spectroscopy can also provide information about the conformation of a molecule and the presence of intra- and intermolecular interactions, such as hydrogen bonding dergipark.org.tr. Differences in vibrational frequencies or band shapes compared to theoretical predictions or isolated molecule spectra can indicate the influence of these factors dergipark.org.tr. For instance, hydrogen bonding can cause shifts and broadening of O-H and N-H stretching bands dergipark.org.trpressbooks.pub.

Changes in the vibrational spectra under different conditions (e.g., temperature, solvent, concentration) can reveal details about conformational changes or the formation of aggregates. While detailed studies on the conformational analysis and molecular interactions of this compound using vibrational spectroscopy were not found in the provided snippets, these techniques have the potential to offer valuable insights into how the molecule behaves in different environments and how it interacts with itself or other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure and dynamics of molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and environment of atoms within a compound. This is particularly valuable for confirming molecular structures and determining stereochemistry.

Elucidation of Molecular Connectivity and Stereochemistry (e.g., 1H NMR, 13C NMR)

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are fundamental NMR techniques. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms in a molecule, while ¹³C NMR provides insights into the carbon skeleton. Analysis of chemical shifts, splitting patterns (multiplicity), and integration in ¹H NMR spectra allows for the determination of different proton environments and their relative numbers savemyexams.comlibretexts.org. Coupling constants derived from splitting patterns reveal the connectivity between neighboring protons savemyexams.comlibretexts.org. ¹³C NMR spectra show signals for each unique carbon environment, and techniques like distortionless enhancement by polarization transfer (DEPT) can differentiate between methyl, methylene, methine, and quaternary carbons.

NMR spectroscopy has been applied to the study of azo compounds to confirm their structures and investigate tautomeric forms chimia.chresearchgate.netcapes.gov.br. For instance, ¹H NMR can show characteristic signals for protons adjacent to the azo group or on aromatic rings, while ¹³C NMR can identify the carbon atoms within the azo framework and attached functional groups researchgate.netcapes.gov.br. Studies on azoic dyes hosted on hydrotalcite-like compounds have utilized ¹³C CP/MAS NMR to characterize the organic component within the solid matrix capes.gov.br. Although the general applicability of ¹H and ¹³C NMR to azo dyes is established, specific detailed ¹H or ¹³C NMR spectral data, including chemical shifts and coupling constants for C.I. Direct Blue 6 or C.I. Acid Blue 6, were not found in the provided search results.

Advanced NMR Techniques for Structural Confirmation

Beyond standard one-dimensional NMR experiments, advanced two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide more comprehensive information for structural confirmation. COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons separated by two or three bonds. These techniques are invaluable for piecing together complex molecular structures. While advanced NMR techniques are routinely used for complex organic molecules, specific applications of these methods for the structural confirmation of C.I. Direct Blue 6 or C.I. Acid Blue 6 were not detailed in the provided search results.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with appropriate ionization techniques, MS can be used to identify unknown compounds and determine their purity. Fragmentation pathway analysis, often performed using tandem MS (MS/MS), involves the collision-induced dissociation of parent ions into fragment ions, yielding characteristic fragmentation patterns that provide structural information.

Mass spectrometry is a valuable tool for the analysis of azo dyes researchgate.netupb.ro. Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are frequently employed for the separation and identification of dyes in complex mixtures upb.ronih.govresearchgate.net. Tandem mass spectrometry coupled with isotopic dilution has also been used for the detection and analysis of azo dyes upb.ro. While MS is applicable to azo dyes, specific mass spectral data or detailed fragmentation pathway analysis for C.I. Direct Blue 6 or C.I. Acid Blue 6 were not present in the provided search results.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystalline solid pdx.eduberkeley.eduwordpress.com. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of atoms in a crystal, crystallographers can determine the unit cell dimensions, space group symmetry, and the precise atomic coordinates within the crystal lattice. This provides definitive information about bond lengths, bond angles, and molecular conformation in the solid state.

X-ray diffraction (XRD) is also used for the characterization of crystalline materials, including pigments and dyes, to assess their phase purity and crystallographic structure capes.gov.brresearchgate.net. Studies have utilized XRD to characterize materials incorporating azoic dyes, such as layered double hydroxides capes.gov.br. While X-ray crystallography provides highly detailed structural information, specific data regarding the single-crystal or powder diffraction analysis and solid-state structure elucidation of C.I. Direct Blue 6 or C.I. Acid Blue 6 were not found in the provided search results.

Chromatographic Separation and Quantification Techniques (e.g., Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, identification, and quantification of components in complex mixtures. For dyes, particularly in various matrices, chromatography is crucial for isolating the target compound from impurities and matrix components before detection and analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dyes due to their often non-volatile nature upb.ronih.govresearchgate.netsielc.comresearchgate.net. Various stationary phases (e.g., reversed-phase C18) and mobile phases are employed depending on the properties of the dye. HPLC is often coupled with detectors such as UV/Visible detectors, diode array detectors (DAD), or mass spectrometers (LC-MS) upb.ronih.govresearchgate.netsielc.comresearchgate.net. GC-MS is typically used for more volatile compounds, but can be applied to dyes after appropriate derivatization or in specific applications upb.ronih.govresearchgate.net.

Reversed-phase HPLC systems utilizing dual-wavelength UV/visible detectors have been employed for the analysis of azo dyes such as C.I. Direct Blue 6 and Direct Blue 15 nih.gov. These analyses revealed the presence of numerous impurity peaks in different lots of the dyes nih.gov. HPLC-DAD methods have been developed and validated for the simultaneous determination of multiple synthetic food colorants, including azo dyes, in various food products upb.roresearchgate.net.

Method Development for Complex Non-Biological Matrices

The analysis of dyes in complex non-biological matrices such as industrial effluents, textiles, paper, plastics, and food products presents significant analytical challenges due to the presence of numerous interfering substances upb.roresearchgate.net. Method development in these cases often involves sample preparation steps like extraction, cleanup, and concentration to isolate the target dye from the matrix before chromatographic analysis upb.roresearchgate.net.

Detection Limits and Sensitivity Enhancements in Analytical Methods

Analytical methods for the detection and quantification of azo compounds, including those potentially related to this compound, require careful optimization to achieve low detection limits and high sensitivity. While specific analytical data directly pertaining to "this compound" under this exact name is not extensively detailed in the immediately available literature, insights can be drawn from the analysis of related azo dyes, such as C.I. Direct Blue 6, and general principles applied to azo dye analysis.

Various analytical techniques are employed for the characterization and quantification of azo dyes. These include spectroscopic methods like UV-Vis spectrophotometry and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method significantly impacts detection limits and sensitivity.

UV-Vis spectrophotometry is a useful tool for the preliminary analysis and decoloration monitoring of azo dyes due to their characteristic absorption in the visible spectrum researchgate.netnih.gov. The intensity of the absorption peak is proportional to the concentration of the dye nih.gov. However, spectrophotometry generally offers lower sensitivity compared to chromatographic methods, especially in complex matrices upb.ro.

Chromatographic methods, particularly HPLC coupled with various detectors, are widely used for the separation and quantification of azo dyes and their degradation products. HPLC with UV-Vis or Diode Array Detectors (DAD) is common, leveraging the dyes' absorbance properties upb.romdpi.com. Sensitivity in HPLC-UV/Vis can be affected by matrix effects and the potential for spectral overlapping researchgate.netmdpi.com.

To enhance sensitivity and lower detection limits in azo dye analysis, several strategies are employed:

Sample Preparation and Preconcentration: Extracting the analyte from the sample matrix and preconcentrating it can significantly improve detection limits by increasing the analyte concentration relative to interfering substances upb.roresearchgate.net. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for this purpose researchgate.netnih.gov. For instance, SPE has been successfully combined with UV-Vis spectrophotometry to achieve lower detection limits for other dyes nih.gov.

Detector Choice: Coupling chromatography with more sensitive and selective detectors, such as mass spectrometry (MS) or tandem mass spectrometry (MS/MS), substantially lowers detection and quantification limits upb.romdpi.comshimadzu.comchromatographyonline.com. LC-MS/MS, for example, offers enhanced selectivity and sensitivity compared to LC-DAD, often resulting in detection limits one to two orders of magnitude lower mdpi.com. GC-MS, particularly in Selected Ion Monitoring (SIM) mode, can also increase detector sensitivity for target analytes gcms.cz.

Method Optimization: Parameters such as mobile phase composition, flow rate, column type, and detection wavelength in chromatography are optimized to improve peak resolution, reduce matrix interference, and enhance sensitivity upb.roresearchgate.netbioline.org.br. For GC-MS, optimizing parameters like oven program and ionization mode contributes to better sensitivity gcms.cz.

While specific detection limits for "this compound" were not found, studies on related azo dyes and general azo dye analysis provide relevant data. For example, analysis of C.I. Direct Blue 6 has been conducted using HPLC to determine the quantity of benzidine (B372746) split from it under different reduction conditions nih.gov. Detection limits for other azo dyes using various methods highlight the range of sensitivities achievable:

CompoundAnalytical MethodMatrixDetection LimitCitation
Phenolic acids (as examples of related compounds)HPLC-UVAcidified water0.15-0.46 µg/mL researchgate.net
Brilliant Blue FCFSPE combined UV-VisFoodstuffs0.13 ng/mL nih.gov
Sunset YellowSPE combined UV-VisFoodstuffs0.66 ng/mL nih.gov
Various Azo DyesHPLC-DADSynthetic water solutions0.45 - 0.55 mg/L (for Congo Red and Mordant Orange) upb.ro
Brilliant blueRP-HPLC (fixed 250 nm)Water-soluble foods1.154 ppm bioline.org.br
CarmoisineRP-HPLC (optimized λ)Water-soluble foods0.873 ppm bioline.org.br
Illegal Dyes (Azo and non-azo)UHPLC-MS/MSFood Spices0.012 - 0.972 ppb (for specific dyes) chromatographyonline.com
7 Azo DyesLC/MS/MSTextilesWay below 50 mg/kg (50 ppm) regulation shimadzu.com
24 Aromatic AminesLC/MS/MS (from azo dyes)TextilesBelow 20 mg/kg (20 ppm) regulation shimadzu.com

Applications in Materials Science and Industrial Chemistry Non Biological Focus

Textile Dyeing and Finishing Technologies

The textile industry represents a major application area for azoic dyes. The unique method of forming the dye molecule within the fiber imparts distinct advantages, particularly concerning color fastness. Azoic dyeing is often referred to as "ice color" dyeing due to the low temperatures typically required for the coupling reaction. The process commonly involves two main steps: impregnating the textile material with the coupling component (naphtholation) and then treating it with the diazotized diazo component (development).

Azoic dyes are extensively used for dyeing cellulosic fibers, such as cotton. The in-situ formation of the insoluble dye within the porous structure of these fibers leads to excellent wash fastness. While primarily associated with cotton, azoic dyes can also be applied to other natural fibers like silk and wool. However, protein fibers like wool are generally not dyed with azoic dyes. The dyeing process for natural fibers typically occurs at cold temperatures.

Azoic dyes are also applicable to certain synthetic fibers, including polyamide (nylon), rayon (viscose fibers), and polyvinyl alcohol (PVA). Recent research has explored the use of novel azoic dyes, such as those based on boronic acid derivatives, for dyeing polyamide, wool, silk, and cellulose (B213188) acetate (B1210297) fabrics in aqueous solutions. Furthermore, specific blue azo dyes have been developed and applied for the dyeing or printing of polyester (B1180765) fibers, demonstrating good color strength and fastness properties.

A significant advantage of azoic dyes is the excellent fastness properties they impart to textiles. The formation of the insoluble dye molecule trapped within the fiber matrix contributes significantly to its resistance to removal during washing.

Key fastness properties of azoic dyes include:

Wash Fastness: Generally reported as excellent or very good.

Light Fastness: Considered admirable, excellent, good, or very good, with indices typically ranging from 2 to 7 depending on the specific azoic combination.

Rubbing Fastness: Can be poor initially due to surface pigment but improves significantly after a soaping after-treatment which removes loose surface dye.

Alkali Resistance: Ranges from poor to good, with an index of 2 to 4.

Heat Resistance: Generally moderate.

Research on boronic acid-based azoic dyes for synthetic and natural fibers has shown fastness properties around 4/5. A blue azo dye for polyester demonstrated excellent washing fastness and excellent light fastness.

An overview of typical fastness properties for azoic dyes is presented in the table below:

Fastness PropertyRating/Index RangeNotes
Wash FastnessExcellent/Very GoodDue to in-situ insoluble dye formation
Light FastnessAdmirable/Excellent/Good/Very Good (2-7)Varies with specific dye structure
Rubbing FastnessPoor (improves after soaping)Initial surface pigment, removed by soaping
Alkali ResistancePoor to Good (2-4)
Heat ResistanceModerate

Azoic combinations are widely used in textile printing, particularly on cellulose fiber fabrics. The ability to form the insoluble color directly on the fabric surface makes them suitable for various printing techniques. Notably, processes like wax print or African print traditionally utilize fast color bases and salts, which are components of azoic dyeing systems, to achieve their characteristic vibrant and durable patterns. Fast color salts, being water-soluble and stabilized, can be readily combined with naphthols for printing applications.

Pigment Science and Engineering

Azoic compounds are not only used as dyes where they are formed within the fiber but also as pre-formed pigments. Azo pigments share a similar chemical structure with azo dyes but are designed to be insoluble and lack the solubilizing groups found in many dyes. The term "azoic pigment" is sometimes used interchangeably with azoic dye, particularly when referring to the insoluble colored product formed in situ.

The formation of insoluble azoic pigments is based on the same fundamental azo coupling reaction used in azoic dyeing: the reaction between a diazotized aromatic amine (diazo component) and a coupling component (such as a naphthol or acetoacetanilide). This electrophilic substitution reaction results in the formation of a stable, insoluble azo compound. The versatility of this reaction allows for the creation of a vast array of azo pigments with different colors and properties by selecting different diazo and coupling components.

The first patent for the formation of an insoluble azoic pigment dates back to 1880. In the context of textile dyeing, the insoluble pigment is formed within the fiber structure. However, azoic pigments are also manufactured as standalone products for use in various non-textile applications like inks, paints, and plastics. Manufacturing processes for azoic pigments involve producing a slurry of the pigment, and techniques like derivatization and encapsulation may be employed to improve pigment properties, such as reducing the migration of residual primary aromatic amines. The crystalline structure of the formed pigment is crucial in determining its application properties.

Applications in Plastics, Rubbers, and Paints

Azoic dyes and related pigments are utilized in the plastics and polymers sector for coloring materials, offering compatibility with various plastic substrates justdial.com. They are used in the manufacturing of colored plastic products, contributing long-lasting colors that resist fading justdial.com. Azoic dyes also have applications in the construction and coatings industry, where they are used to color paints, varnishes, and sealants, providing stability and resistance to environmental factors for exterior applications justdial.com. Pigments derived from benzidine (B372746) derivatives, structurally related to the benzidine base of C.I. Direct Blue 6, are used in paints, rubber, and plastics epa.gov. However, specific detailed research findings or data tables focusing solely on the application of C.I. Direct Blue 6 in plastics, rubbers, or paints were not prominently featured in the consulted literature, with sources primarily citing its use in textiles, paper, and leather nih.govnamohoverseas.com.

Advanced Materials and Optoelectronic Applications

Azo compounds, characterized by the presence of the azo (-N=N-) group and conjugated aromatic systems, have attracted considerable attention in the field of advanced materials and optoelectronics due to their unique optical properties, including photoisomerization nih.govresearchgate.netresearchgate.netresearchgate.net. This photoinduced behavior makes them potential candidates for applications such as optical data storage, optical switching, and non-linear optics nih.govresearchgate.netresearchgate.net. The incorporation of azo dyes into polymeric systems can lead to the development of functional materials with tailored optical and physical properties mdpi.comacs.org.

Incorporation into Polymeric Systems for Functional Materials

The integration of dyes into polymeric matrices is a strategy employed to impart new functionalities to materials acs.org. Azo dyes, in general, can be incorporated into polymers either by dispersion or by covalent linkage to the polymer backbone, leading to materials capable of modulating color, mechanical, chemical, and optical properties under external stimuli mdpi.comacs.org. While the broader class of azo dyes is explored in the context of functional polymers mdpi.comacs.org, specific detailed research findings on the incorporation of C.I. Direct Blue 6 into polymeric systems for advanced functional material applications were not identified in the consulted literature.

Non-linear Optics Materials

Organic materials possessing non-linear optical (NLO) properties are significant for applications in optical computing, communication, and data transformation rsc.orgoptica.org. Azo compounds, with their conjugated π-electron systems and potential for charge transfer, are investigated for their NLO characteristics nih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgoptica.org. Studies have explored the NLO properties of various azobenzene (B91143) derivatives and azo-containing polymeric materials nih.govresearchgate.netresearchgate.netresearchgate.net. However, specific detailed research findings or data tables pertaining to the use of C.I. Direct Blue 6 explicitly as a non-linear optics material were not found in the consulted literature.

Sensor Development (e.g., Metal Ion Detection, pH Indicators)

Azo dyes are known for their ability to act as indicators, often exhibiting distinct color changes in response to changes in pH or the presence of metal ions dntb.gov.uaresearchgate.netresearchgate.net. The chelating properties of some azo dyes have been utilized in the development of sensors for detecting metal ions through colorimetric or other optical responses dntb.gov.uaresearchgate.netresearchgate.net. While azo ligands have been developed for the detection of various metal ions dntb.gov.uaresearchgate.net, specific detailed research findings on the application of C.I. Direct Blue 6 explicitly as a sensor for metal ion detection or as a pH indicator were not identified in the consulted literature.

Chemical Reactivity and Environmental Transformation Pathways

Degradation Mechanisms in Aqueous Media

In aqueous environments, the transformation of Azoic Blue 6 is governed by several chemical degradation mechanisms, broadly categorized as reductive, oxidative, and hydrolytic pathways.

The most common degradation pathway for azo dyes is the reductive cleavage of the azo bond. This process breaks the chromophore, leading to the decolorization of the dye and the formation of aromatic amines researchgate.netnih.gov.

Zero-Valent Metals: Nano-sized zero-valent iron (nZVI) is a highly effective reducing agent for azo dyes. The reaction involves the oxidation of iron (Fe⁰ → Fe²⁺) and the transfer of electrons to the azo bond, cleaving it to form precursor amines. Studies on various azo dyes have demonstrated rapid and efficient color removal using nZVI researchgate.netnih.gov. The degradation efficiency is highly dependent on environmental conditions.

Key findings from studies on various azo dyes show that:

Effect of pH: The degradation rate is significantly higher under acidic conditions (pH 3–5), as H+ ions facilitate the electron transfer process nih.govnih.gov.

Effect of Dosage: Increasing the concentration of nZVI particles enhances the rate of decolorization by providing a larger surface area for reaction nih.govfrontiersin.org.

Mechanism: The process involves the cleavage of the azo linkage to form intermediate hydrazo compounds (–NH-NH–), which are then further reduced to aromatic amines asm.org.

High Entropy Alloys: While specific studies on the use of high entropy alloys for this compound were not prevalent in the reviewed literature, amorphous metallic alloys based on elements like iron, magnesium, and aluminum are recognized for their high catalytic performance in degrading azo dyes, surpassing traditional materials asm.org.

Table 1: Chemical Degradation of Azo Dyes in Aqueous Media

Degradation MethodTarget Dye(s)Key ConditionsObserved EfficiencyPrimary MechanismReference
Zero-Valent Iron (nZVI)Methyl Orange, Sunset Yellow, Acid BlueAcidic pH (pH 3-5)>90% color removalReductive cleavage of azo bond researchgate.netnih.gov
Fenton's ReagentReactive Black 5, Orange GpH 2.5-3.0; Fe²⁺/H₂O₂Complete color removal; ~30% COD removalOxidation by hydroxyl radicals (•OH) researchgate.netresearchgate.net
OzonationReactive Yellow 84, Reactive Red 120O₃ concentration: 9-19 mg/LNear-complete decolorization; Increased BOD₅/COD ratioOxidative cleavage of chromophore nih.govresearchgate.net
Photocatalysis (TiO₂)Methyl Orange, Acid Orange 7UV irradiation, TiO₂ catalyst, formate (B1220265) presenceComplete conversion to aminesReductive cleavage of azo bond ijcmas.com

Advanced Oxidation Processes (AOPs) are highly effective in degrading complex organic molecules like azo dyes, often leading to complete mineralization (conversion to CO₂, water, and inorganic ions).

Photocatalysis: Semiconductor photocatalysis, commonly using titanium dioxide (TiO₂), can degrade azo dyes. Under UV irradiation, TiO₂ generates highly reactive hydroxyl radicals (•OH) that attack the dye molecule ijcmas.com. Interestingly, under certain conditions, such as in the presence of formate, TiO₂ photocatalysis can switch from an oxidative to a reductive pathway, cleaving the azo bond to form anilines and sulfanilic acid ijcmas.com.

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate powerful hydroxyl radicals, which then non-selectively oxidize the dye molecule.

Fenton's Reagent: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. It is highly effective for decolorizing azo dyes, typically under acidic conditions (pH 2.5–3.0) researchgate.netmdpi.com. The reaction rapidly breaks down the chromophore, followed by a slower degradation of the resulting aromatic intermediates researchgate.netepa.gov. Complete color removal can often be achieved, along with a significant reduction in Chemical Oxygen Demand (COD) researchgate.net.

Ozonation: Ozone (O₃) is a strong oxidant that can directly attack the chromophoric groups of azo dyes, leading to rapid decolorization nih.govmdpi.com. Ozonation breaks down the complex dye structure into smaller, more biodegradable organic molecules, such as formic acid and oxalic acid, thereby increasing the biodegradability (BOD₅/COD ratio) of the wastewater nih.govresearchgate.net.

Azo dyes are generally designed to be chemically stable and are, therefore, quite resistant to abiotic hydrolysis under typical environmental pH and temperature conditions nih.gov. Their persistence in aquatic systems is largely due to this stability. Degradation via hydrolysis is not considered a primary transformation pathway. However, hydrolytic cleavage can occur following an initial enzymatic or chemical activation of the molecule. For instance, after preliminary oxidation by peroxidases, certain sulfonated azo dyes become vulnerable to the nucleophilic attack of water, leading to hydrolytic splitting of the molecule into intermediates like quinone and diazene (B1210634) derivatives researchgate.netresearchgate.netmdpi.com.

Microbial Biotransformation

Microorganisms have developed enzymatic systems capable of transforming and, in some cases, completely mineralizing azo dyes. This biotransformation is a key process in the environmental fate of these compounds nih.gov.

The initial and rate-limiting step in the microbial degradation of azo dyes is typically the decolorization through the cleavage of the azo bond. This is catalyzed by several types of microbial enzymes nih.gov.

Azoreductases: These are the most studied enzymes in this context. Azoreductases catalyze the reductive cleavage of the azo linkage, a reaction that requires electron donors like NADH or NADPH. This process is most efficient under anaerobic or microaerophilic (low oxygen) conditions, as oxygen can compete for the reducing equivalents. A wide variety of bacteria, including species of Pseudomonas, Bacillus, and Enterococcus, produce azoreductases capable of degrading diverse azo dyes.

Laccases: Laccases are multi-copper oxidases, primarily found in white-rot fungi, that catalyze the oxidation of a broad range of phenolic and aromatic substrates. They decolorize azo dyes through a non-specific free-radical mechanism, which can avoid the formation of potentially toxic aromatic amines that result from reductive cleavage. However, laccase-mediated degradation can sometimes lead to polymerization of the dye products.

Peroxidases: Ligninolytic fungi also produce peroxidases, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), which have a high redox potential. These enzymes can initiate the degradation of various complex organic compounds, including azo dyes nih.gov. The degradation is an oxidative process, often involving the generation of radical species that attack the dye molecule researchgate.netmdpi.com.

Table 2: Microbial and Enzymatic Decolorization of Azo Dyes

Enzyme/OrganismEnzyme ClassTarget Dye(s)Degradation ConditionKey FindingsReference
Staphylococcus aureusAzoreductaseMethyl Red, Orange IIAerobicNADPH-dependent enzyme; completely degraded Methyl Red in 3 hours.
Pseudomonas desmolyticumLignin Peroxidase, TyrosinaseDirect Blue-6AerobicInvolvement of oxidative enzymes in dye degradation.
Pleurotus ostreatus (Fungus)LaccaseMalachite Green, Basic RedAerobicAchieved 94-97% decolorization.
Bacterial ConsortiumAzoreductaseDirect Red 81Microaerophilic/Aerobic>70% decolorization of high dye concentrations (600 mg/L).
Phanerochaete chrysosporium (Fungus)Peroxidases (LiP, MnP)Sulfonated azo dyesAerobicOxidative activation followed by hydrolytic cleavage. researchgate.netmdpi.com

The reductive cleavage of the azo bond, whether by chemical reductants like nZVI or by microbial azoreductases, invariably results in the formation of aromatic amines nih.gov. The specific amines produced depend on the original structure of the azo dye. For a disazo dye like this compound, cleavage of both azo bonds would lead to the formation of at least three different aromatic amines, including the central diamine component and the two different coupling components used in its synthesis.

These aromatic amines are often colorless but can be more toxic and carcinogenic than the parent dye asm.orgnih.gov. While they are the end products of the anaerobic degradation phase, many of these amines can be further degraded and mineralized by different microbial communities under aerobic conditions asm.orgnih.gov. This necessity for different redox conditions is the basis for sequential anaerobic-aerobic wastewater treatment systems, which are considered highly effective for the complete degradation of azo dyes nih.gov.

Factors Influencing Biodegradation Efficiency (e.g., pH, Temperature, Inoculum Size)

The efficiency of the biodegradation of this compound by microorganisms is significantly influenced by various physicochemical parameters, including pH, temperature, and the size of the microbial inoculum. The enzymatic activities responsible for the cleavage of the azo bond are highly sensitive to these environmental conditions.

Research on the degradation of Direct Blue 6 by the bacterium Pseudomonas aeruginosa HS-DY012 has identified optimal conditions for its decolorization and degradation. atlantis-press.com The strain demonstrated the most effective degradation at a neutral pH of 7.0. atlantis-press.com However, it maintains considerable degradation capabilities over a pH range of 5.0 to 8.0. atlantis-press.com Extreme pH conditions, both acidic and alkaline, can inhibit the metabolic activity of the microorganisms or denature the azoreductase enzymes responsible for breaking down the dye. microbiologyjournal.org

Temperature is another critical factor. The optimal temperature for the degradation of this compound by P. aeruginosa HS-DY012 was found to be 35°C. atlantis-press.com The bacterium can effectively decolorize the dye within a broader temperature range of 25°C to 43°C, indicating a degree of adaptability to varying thermal conditions in industrial effluents. atlantis-press.com Temperatures outside this range can lead to a reduction in degradation efficiency, likely due to decreased enzyme activity or inhibited bacterial growth. universepg.com For instance, studies on other azo dyes have shown that temperatures rising to 45°C can strongly inhibit decolorization activity, possibly due to the loss of cell viability or enzyme deactivation. microbiologyjournal.orguniversepg.com

While inoculum size is a known factor influencing the rate of biodegradation for azo dyes, specific studies optimizing this parameter for this compound are limited. microbiologyjournal.orgpjoes.com Generally, a certain density of microbial cells is required to provide a sufficient concentration of the necessary enzymes to initiate and sustain the degradation process. Studies on other azo dyes have shown that degradation efficiency increases with inoculum size up to an optimal point, after which the increase may become less significant. microbiologyjournal.orgpjoes.com For example, research on an "azo blue dye" (Reactive Blue 222) found an optimal inoculum concentration of 3% (v/v) for maximum degradation. microbiologyjournal.org

Table 1: Optimal Biodegradation Conditions for this compound by Pseudomonas aeruginosa HS-DY012

ParameterOptimal ValueEffective RangeReference
pH7.05.0 - 8.0 atlantis-press.com
Temperature35°C25°C - 43°C atlantis-press.com

Environmental Fate and Distribution

Persistence and Mobility in Aquatic and Terrestrial Systems (e.g., Adsorption to Soil/Sediment)

This compound is a synthetic dye characterized by its complex aromatic structure, which contributes to its persistence in the environment. tandfonline.com Like many azo dyes, it is generally resistant to aerobic biodegradation and can persist for long durations in both aquatic and terrestrial systems. tandfonline.commst.dk The major environmental concern with benzidine-based dyes such as this compound is their potential to be cleaved under anaerobic conditions to release carcinogenic aromatic amines, such as benzidine (B372746). mst.dkscbt.com

In aquatic environments, the high water solubility of this compound, which is a tetrasodium (B8768297) salt, suggests it can be mobile. mst.dk However, its fate is significantly governed by adsorption processes. As an ionic compound, it is expected to adsorb to suspended solids, sediments, and soil particles through mechanisms like ion exchange. mst.dk This partitioning to solid phases can reduce its concentration in the water column but lead to its accumulation in sediments. atlantis-press.com The potential metabolite, benzidine, also demonstrates a tendency to adsorb to soil particles, contributing to its persistence in terrestrial and benthic environments. mst.dk The persistence of this compound can lead to long-term contamination of water and soil, posing risks to ecosystems. tandfonline.com

Adsorption and Desorption Characteristics on Various Media

The adsorption of this compound onto solid media is a primary mechanism controlling its environmental distribution. Studies have shown that its interaction with sediments is influenced by water chemistry. Specifically, the presence of cations such as Ca²⁺ has been found to enhance the sorption of Direct Blue 6 onto sediment. science.gov Conversely, the removal of organic carbon from the sediment decreases the sorption of the dye, indicating that interactions with natural organic matter are also a significant component of the adsorption process. science.gov

The adsorption mechanism can involve both electrostatic interactions and hydrogen bonding. mdpi.com Research using hybrid polymer-silica nanostructured materials as adsorbents demonstrated a high removal capacity for Direct Blue 6, recorded at 142.7 mg/g. mdpi.com While these are engineered materials, the findings support the role of electrostatic and hydrogen bonds in the adsorption process, which are also relevant in natural systems containing clays (B1170129) and organic matter. mdpi.com

Information on the desorption of this compound from natural environmental media like soil and sediment is scarce. However, studies on engineered adsorbents show that desorption is possible, often by altering pH conditions. For example, some studies have achieved high desorption efficiency for other contaminants using acidic solutions, suggesting that this compound might be desorbed from surfaces under specific chemical conditions, potentially re-mobilizing it into the environment. mdpi.com

Volatilization Potential from Environmental Surfaces

This compound is classified as a non-volatile chemical compound. oregon.gov Its low potential for volatilization is due to its physicochemical properties, specifically its ionic nature and very low vapor pressure. mst.dkmst.dk As a salt, it has a negligible tendency to transition from a solid or dissolved state into the gas phase.

Regulatory and environmental agencies confirm this classification. The Oregon Department of Environmental Quality explicitly categorizes Direct Blue 6 as "not volatile". oregon.gov Similarly, data used by the U.S. Department of Defense and the U.S. Environmental Protection Agency indicate an extremely low Henry's Law constant (e.g., 2.1E-34 atm-m³/mol), well below the threshold used to define a chemical as volatile. osd.milepa.govepa.gov Consequently, volatilization from water or soil surfaces is not considered a significant environmental transport pathway for this compound. mst.dk

Table 2: Volatility Parameters for this compound (Direct Blue 6)

ParameterValue/ClassificationSource
Volatility StatusNon-volatile mst.dkoregon.gov
Henry's Law Constant2.1 x 10-34 atm-m³/mol osd.mil
Vapor PressureLow / Negligible mst.dkmst.dk

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure and properties of molecules. DFT methods approximate the electronic structure of a many-electron system by considering the electron density. This approach allows for the calculation of various molecular descriptors and the prediction of spectroscopic properties. DFT calculations have been applied to various azo dyes to understand their behavior nih.govjomardpublishing.comacs.orgresearchgate.netmdpi.comksu.edu.sasemanticscholar.orgnih.govrsdjournal.orgnih.govnih.govresearchgate.net.

Commonly used functionals in DFT studies of azo dyes include B3LYP, often combined with various basis sets such as 6-31G(d,p) or 6-311G(d,p) nih.govjomardpublishing.comacs.orgresearchgate.netksu.edu.sanih.govnih.govresearchgate.netresearchgate.net. These calculations can provide optimized molecular geometries and information about the distribution of electrons within the molecule.

Understanding the electronic structure of Azoic blue 6 involves analyzing its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO (frontier molecular orbitals, FMOs) are crucial for predicting chemical reactivity and electronic transitions mdpi.comnih.govnih.govresearchgate.nettandfonline.comacs.org.

DFT calculations can determine the energy gap between the HOMO and LUMO (HOMO-LUMO gap). A smaller HOMO-LUMO gap often indicates higher reactivity and can influence the molecule's optical properties mdpi.comnih.gov. Studies on various azo dyes have utilized HOMO-LUMO analysis to understand their electronic behavior and reactivity nih.govacs.orgmdpi.comnih.govnih.govresearchgate.nettandfonline.com. The spatial distribution of these orbitals reveals which parts of the molecule are involved in electron donation (HOMO) and electron acceptance (LUMO) mdpi.comacs.org.

Quantum chemical calculations, particularly time-dependent DFT (TD-DFT), are valuable for predicting the electronic absorption spectra of molecules, including azo dyes nih.govresearchgate.netmdpi.comksu.edu.sasemanticscholar.orgnih.govresearchgate.netacademie-sciences.fracs.orgchemsociety.org.ng. The UV-Vis spectrum of a dye is directly related to its color and its ability to absorb light at specific wavelengths.

TD-DFT calculations can simulate the transitions between electronic states upon absorption of light, providing predicted absorption maxima (λmax) and oscillator strengths nih.govmdpi.comsemanticscholar.org. These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational methods and gain a deeper understanding of the electronic transitions responsible for the observed color nih.govresearchgate.netmdpi.comnih.govacademie-sciences.fr. For azo dyes, the electronic transitions are often associated with π→π* and n→π* transitions within the conjugated system, involving the azo group and the aromatic rings mdpi.comresearchgate.netpcbiochemres.com. Solvatochromic effects, the change in absorption spectrum with solvent polarity, can also be investigated computationally pcbiochemres.comresearchgate.netmdpi.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. These simulations are particularly useful for studying the behavior of molecules in solution or interacting with other materials, providing insights into dynamic processes that are difficult to capture experimentally researchgate.netresearchgate.netmpg.debeilstein-journals.org.

MD simulations can provide information about the conformational changes of molecules, their diffusion, and their interactions with the surrounding environment. In the context of azo dyes like this compound, MD simulations can be applied to study their behavior in different solvents or when interacting with surfaces, such as membranes used for dye removal researchgate.net.

Solvation plays a critical role in the behavior of dyes in solution, influencing their solubility, stability, and spectroscopic properties pcbiochemres.comresearchgate.netmdpi.comresearchgate.netacs.org. MD simulations can explicitly model the solvent molecules around the solute (this compound in this case) and simulate their interactions over time mdpi.comacs.org.

These simulations can reveal the structure of the solvation shell around the dye molecule, the types of interactions (e.g., hydrogen bonding, van der Waals forces) between the dye and solvent molecules, and how these interactions affect the dye's conformation and properties pcbiochemres.commdpi.comacs.org. Studies on other azo dyes have used MD simulations to characterize the local solvation structure and intermolecular interactions in different solvent mixtures mdpi.comacs.org. Preferential solvation, where the solute is preferentially surrounded by one component in a mixed solvent, can also be investigated using MD simulations pcbiochemres.comresearchgate.net.

Many azo dyes, particularly those with hydroxyl or amino groups adjacent to the azo linkage, can exist in different tautomeric forms, primarily the azo form and the hydrazone form unifr.chresearchgate.netrsc.org. The position of this tautomeric equilibrium in solution is influenced by factors such as solvent, temperature, and pH unifr.chrsc.orgbeilstein-journals.orgresearchgate.net.

Computational methods, including both quantum chemical calculations and molecular dynamics simulations, can be used to investigate the tautomeric equilibria of azo dyes in solution academie-sciences.frpcbiochemres.comunifr.chresearchgate.netrsc.orgbeilstein-journals.orgresearchgate.net. Quantum chemical calculations can determine the relative stabilities of different tautomers in the gas phase or in the presence of a continuum solvent model academie-sciences.frrsc.orgbeilstein-journals.org. MD simulations, especially those incorporating explicit solvent molecules, can provide a more realistic representation of the solution environment and how solvent interactions influence the tautomeric balance rsc.orgbeilstein-journals.org. Studies have shown that solvent polarity and hydrogen bonding can significantly shift the azo-hydrazone equilibrium pcbiochemres.comrsc.orgbeilstein-journals.orgresearchgate.net.

Structure-Property Relationship Modeling

Structure-property relationship (SPR) modeling aims to establish correlations between the molecular structure of a compound and its macroscopic properties. For azo dyes like this compound, SPR modeling can help predict properties such as color, solubility, and interactions with materials based on their chemical structure nih.govresearchgate.netresearchgate.nettandfonline.commdpi.comnih.gov.

Design of Novel Azoic Dye Structures with Targeted Properties (e.g., Color, Fastness)

Theoretical and computational chemistry play a significant role in the rational design of novel azo dye structures with desired characteristics such as specific colors and improved fastness properties worlddyevariety.comchemicalbook.com. Density Functional Theory (DFT) is a commonly employed method for investigating the electronic structure and properties of azo dyes worlddyevariety.comworlddyevariety.comchemicalbook.com.

Computational studies can predict the electronic absorption spectra of azo dyes, which directly relate to their color worlddyevariety.comworlddyevariety.comchemicalbook.com. By calculating the energies of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can estimate the HOMO-LUMO energy gap. This gap is inversely related to the wavelength of maximum absorption (λmax) in the visible spectrum worlddyevariety.com. Modifications to the chemical structure of an azo dye, such as introducing different substituents or altering the conjugation system, can change the HOMO-LUMO gap and thus tune the observed color nih.gov. Computational methods allow for the in silico screening of potential new dye structures and predicting their colors before synthesis worlddyevariety.com. Studies on various azo dyes have shown good agreement between experimentally observed and computationally predicted absorption maxima worlddyevariety.comchemicalbook.com.

Furthermore, computational approaches can provide insights into factors influencing dye fastness, which refers to the resistance of a dye to fading or bleeding when exposed to light, washing, perspiration, or other environmental factors worlddyevariety.comworlddyevariety.comalfa-chemistry.com. While the search results did not provide specific computational studies on the fastness of this compound, general studies on azo dyes correlate computed molecular descriptors with dyeing performance and fastness properties worlddyevariety.com. Parameters such as molecular geometry, electronic distribution, and potential interactions with the substrate (e.g., textile fibers) can be investigated computationally to understand and predict fastness characteristics worlddyevariety.comworlddyevariety.com. For instance, studies have used DFT to evaluate the thermal and optical properties of azo dyes, which are dependent on their molecular geometry worlddyevariety.com.

Although specific computational design efforts for this compound were not found in the search results, the methodologies applied to other azo dyes demonstrate the potential for using theoretical calculations to guide the synthesis of new this compound derivatives with optimized color shades and enhanced fastness properties.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Azoic Blue 6 Compounds

The conventional synthesis of C.I. Direct Blue 6 relies on benzidine (B372746), a substance with significant health risks. chemimpex.comnih.govnih.govcdc.gov This underscores the critical need for developing novel synthetic routes that are both sustainable and environmentally benign. Future research should focus on identifying and utilizing less hazardous precursor molecules that can yield chromophores with similar coloristic properties to this compound.

Exploration into green chemistry methodologies is paramount. This includes the investigation of biocatalytic approaches, leveraging enzymes or microorganisms to catalyze the diazotization and coupling reactions under milder conditions, potentially at lower temperatures and atmospheric pressure. rsc.orgmdpi.com The use of supported catalysts, such as acidic ionic liquids immobilized on nanoparticles, also presents a promising avenue for heterogeneous catalysis, allowing for easier separation and reuse of the catalyst, thereby reducing waste generation. biosynth.com Furthermore, research into continuous flow synthesis could offer advantages in terms of reaction control, efficiency, and safety compared to traditional batch processes. The goal is to develop synthetic pathways that minimize the use of toxic chemicals, reduce energy consumption, and generate fewer hazardous byproducts, aligning with the principles of sustainable chemistry.

Exploration of Expanded Non-Clinical Application Domains and Functional Materials

Beyond their traditional use in dyeing textiles, paper, and leather, azoic blue compounds, including C.I. Direct Blue 6, possess inherent chemical and physical properties that could be leveraged in novel non-clinical applications and in the development of functional materials. chemimpex.comnih.govcdc.gov

Future research could explore the potential of azoic blue derivatives in areas such as organic electronics and photonics. Azo dyes are known for their photoisomerization properties, which could be exploited in optical data storage, photochromic materials, or as components in light-harvesting systems like dye-sensitized solar cells. researchgate.net Their distinct absorption characteristics in the blue region of the spectrum make them interesting candidates for specific optical filters or as components in display technologies. Research into incorporating azoic blue chromophores into polymer matrices or nanomaterials could lead to the creation of functional composites with tailored optical, electrical, or sensing properties. mdpi.com Additionally, their use as model compounds in various research studies, such as investigations into dye degradation mechanisms, highlights their utility beyond simple coloration. chemimpex.com

Enhanced Environmental Remediation Strategies for Azoic Dye Effluents

Wastewater containing azoic dyes, including C.I. Direct Blue 6, poses a significant environmental challenge due to the dyes' chemical stability and the toxicity of potential degradation products, particularly carcinogenic aromatic amines like benzidine. chemimpex.comnih.govrsc.orgfibre2fashion.comjmbfs.orgresearchgate.netscribd.combiomedres.us Developing efficient and cost-effective remediation strategies for these effluents is a critical research area.

Advanced oxidation processes (AOPs), such as photocatalysis, Fenton chemistry, and ozonation, are being investigated for their ability to break down the stable azo bond and mineralize the dye molecule. researcher.life Research is needed to optimize these processes for azoic blue effluents, considering factors like pH, catalyst concentration, and reaction time. Biological treatment methods, including anaerobic-aerobic sequential processes and the use of specific microbial strains capable of degrading azo dyes, offer a promising, environmentally friendly approach. nih.govrsc.orgscribd.com Studies have shown the potential of bacteria like Pseudomonas desmolyticum in degrading Direct Blue 6. nih.gov

Adsorption techniques using novel materials with high surface area and strong affinity for anionic dyes are also under investigation. Metal-organic frameworks (MOFs) and various nanoparticles have shown effectiveness in removing direct blue dyes from water. mdpi.comresearchgate.net Furthermore, the application of novel materials like high entropy alloys has demonstrated promising results in the rapid decolorization of Direct Blue 6. biomedres.usnih.gov Research into integrated processes combining different treatment methods (e.g., biological followed by chemical oxidation or adsorption) may offer enhanced removal efficiency and address the limitations of single approaches. scribd.com

An example of decolorization efficiency data for Direct Blue 6 using ball-milled AlCrFeMn high entropy alloy is presented below, highlighting the potential of novel materials in environmental remediation:

MaterialDye Concentration (mg/L)Decolorization TimeEfficiency (%)Citation
Ball-milled AlCrFeMn HEANot specified, but study used DB6 solutionSignificantly faster than othersExcellent (3 times faster than benchmark) biomedres.usnih.gov
Pseudomonas desmolyticum10072 hours (anoxic)Complete nih.gov

Advanced In-Situ Monitoring and Characterization Techniques for Dyeing Processes and Degradation

Precise monitoring and characterization are essential for optimizing the application of azoic blue dyes in dyeing processes and for evaluating the effectiveness of degradation treatments. Future research should focus on developing and applying advanced in-situ techniques that can provide real-time information.

Spectroscopic methods, such as UV-Vis spectroscopy, are widely used to monitor dye concentration in solution and assess decolorization efficiency during treatment processes. cdc.govmdpi.comresearchgate.netresearcher.life Further development of in-situ UV-Vis probes for direct monitoring of dye baths could allow for better control of dye uptake and exhaustion. Techniques like Fourier-transform infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are crucial for the structural characterization of dyes and their degradation products. cdc.govresearcher.life Research into hyphenated techniques could provide more comprehensive information.

For monitoring the dyeing process itself, techniques that can assess dye distribution and aggregation within the fiber in real-time are valuable. While not specific to this compound, monitoring parameters like temperature, time, and pH are critical in direct dyeing processes and can be optimized using appropriate techniques. fibre2fashion.comscribd.com Electrochemical methods like cyclic voltammetry can provide insights into the redox behavior of azoic dyes, which is relevant to both dyeing and degradation processes. mdpi.com Developing portable and robust sensors for in-situ monitoring of dye concentration and key degradation intermediates in industrial wastewater streams remains a challenge.

Multi-Scale Computational Modeling for Predictive Understanding of Dye Behavior and Interactions

Computational modeling plays an increasingly vital role in understanding the fundamental properties of azoic blue compounds and predicting their behavior in various environments and processes. Future research should leverage multi-scale modeling approaches to gain deeper insights.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) can be used to study the electronic structure, absorption spectra, and reactivity of azoic blue molecules. cdc.govresearchgate.netmdpi.comresearcher.life This can help predict how structural modifications affect color and stability. Molecular dynamics simulations can provide insights into the aggregation behavior of azoic dyes in solution and their interactions with different fibers or adsorbent materials at the molecular level. researchgate.net

Computational fluid dynamics (CFD) can model the flow of dye solutions in dyeing machinery or wastewater treatment reactors, aiding in the optimization of process parameters. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the environmental fate and toxicity of azoic blue dyes and their potential degradation products based on their chemical structures. Integrating computational results with experimental data through cheminformatics and machine learning techniques can lead to more accurate predictive models for dye performance, environmental behavior, and the design of novel, more sustainable azoic blue compounds.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for quantifying Azoic Blue 6 in complex matrices, and how should experimental parameters be optimized?

  • Methodological Guidance : Use UV-Vis spectroscopy (λmax ~580 nm) for preliminary quantification, validated via HPLC with a C18 column and methanol/water mobile phase (70:30 v/v). Calibration curves should span 0.1–50 µg/mL, with triplicate measurements to ensure precision (±2% RSD). Include internal standards (e.g., sulfonic acid derivatives) to correct for matrix interference .

Q. How can researchers ensure reproducibility in synthesizing this compound, given variability in diazotization and coupling reactions?

  • Methodological Guidance : Standardize reaction conditions: pH 8–9 (buffered with sodium carbonate), temperature control (0–5°C during diazotization), and stoichiometric excess of coupling agents (e.g., β-naphthol). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purity validation should include elemental analysis (>98%) and FT-IR to confirm azo bond formation (N=N stretch at ~1450–1550 cm⁻¹) .

Q. What are the key stability-indicating parameters for this compound under varying environmental conditions?

  • Methodological Guidance : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Assess degradation via HPLC peak purity (Δ area <5%) and colorimetric stability (CIE Lab ΔE <3.0). Include photostability testing under UV-A/B irradiation (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can contradictory data on the photodegradation pathways of this compound be resolved across studies?

  • Methodological Guidance : Perform comparative kinetic analysis using LC-MS/MS to identify degradation intermediates (e.g., nitroso derivatives or amine byproducts). Replicate studies under controlled light intensity (e.g., 1.2 mW/cm² UV-A) and oxygen levels. Apply multivariate regression to isolate critical factors (pH, solvent polarity) contributing to discrepancies .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) of this compound derivatives in biological systems?

  • Methodological Guidance : Use a combinatorial library approach with systematic substitution at the aryl and auxochrome positions. Employ DFT calculations (B3LYP/6-31G*) to predict electronic transitions and compare with experimental λmax shifts. Validate SAR via in vitro assays (e.g., cytotoxicity in HEK293 cells) with dose-response modeling (IC50 ± 95% CI) .

Q. What statistical approaches are recommended for reconciling batch-to-batch variability in this compound’s spectral properties?

  • Methodological Guidance : Apply ANOVA with post-hoc Tukey tests to compare absorbance means across batches (n ≥ 5). Include principal component analysis (PCA) to cluster variability sources (e.g., solvent residue, synthetic yield). Use Bayesian hierarchical models to estimate uncertainty intervals for industrial-grade vs. research-grade samples .

Q. How can researchers address conflicting reports on this compound’s aggregation behavior in aqueous solutions?

  • Methodological Guidance : Conduct dynamic light scattering (DLS) at multiple concentrations (0.01–1 mM) and temperatures (10–50°C). Compare critical micelle concentration (CMC) values using pyrene fluorescence (I1/I3 ratio). Validate with cryo-TEM to visualize aggregate morphology .

Methodological Best Practices

  • Literature Review : Systematically map conflicting data using PRISMA guidelines, prioritizing peer-reviewed studies indexed in Scopus/Web of Science (avoiding non-academic sources like BenchChem) .
  • Ethical Compliance : For biological studies, adhere to OECD guidelines for in vitro testing and obtain institutional IRB approval for human cell-line use .
  • Data Transparency : Publish raw spectra/chromatograms in open repositories (e.g., Zenodo) with metadata compliant with FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.